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Compound of Interest

Compound Name: Methyl 2-iodo-3-fluorobenzoate

Cat. No.: B3028918 Get Quote

In the landscape of synthetic organic chemistry, certain molecules stand out for their

exceptional utility and versatility. Methyl 2-iodo-3-fluorobenzoate (CAS No. 393-78-2) is one

such compound.[1][2] As a trifunctional aromatic building block, it incorporates a reactive iodine

atom, a bioisosteric fluorine atom, and a versatile methyl ester group onto a benzene ring. This

strategic arrangement of functional groups makes it an invaluable intermediate for the

synthesis of complex molecular architectures, particularly in the fields of pharmaceutical

discovery and materials science.

The ortho-iodo substituent serves as a prime handle for transition-metal-catalyzed cross-

coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom

bonds. The fluorine atom, positioned at the meta-position, significantly modulates the electronic

properties of the ring and can enhance the metabolic stability, binding affinity, and lipophilicity

of derivative compounds—a critical consideration in drug design. Finally, the methyl ester

provides a site for further chemical elaboration, such as hydrolysis to the corresponding

carboxylic acid or amidation. This guide offers a comprehensive overview of the synthesis,

properties, reactivity, and applications of Methyl 2-iodo-3-fluorobenzoate, providing

researchers with the technical insights needed to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

effective application in the laboratory. The key properties of Methyl 2-iodo-3-fluorobenzoate
are summarized below.
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Table 1: Physicochemical Properties of Methyl 2-iodo-3-fluorobenzoate

Property Value Source(s)

CAS Number 393-78-2 [1][2][3]

Molecular Formula C₈H₆FIO₂ [1][2]

Molecular Weight 280.03 g/mol [1]

Appearance Solid, powder, or crystals [4][5]

Boiling Point 269.3 ± 25.0 °C (Predicted) [1]

Density 1.823 ± 0.06 g/cm³ (Predicted) [1]

Storage
2-8°C, protect from light, keep

sealed in a dry place
[1][5][6]

Spectroscopic Analysis:

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals in

the range of δ 7.0-8.0 ppm, corresponding to the protons on the substituted benzene ring. A

singlet corresponding to the methyl ester protons (–OCH₃) would appear further upfield,

typically around δ 3.9 ppm.

¹³C NMR: The carbon spectrum will display eight signals: one for the methyl carbon, one for

the carbonyl carbon of the ester, and six for the aromatic carbons, each with a unique

chemical shift due to the diverse electronic environments created by the substituents.

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift

providing information about its electronic environment.

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak

(M⁺) at m/z 280, corresponding to the molecular weight of the compound. The isotopic

pattern will be characteristic of a molecule containing one iodine atom.

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O)

stretch for the ester group around 1720-1740 cm⁻¹, C-F stretching vibrations, and various C-
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H and C=C stretching and bending frequencies characteristic of the substituted aromatic

ring.

Strategic Synthesis: A Reliable Pathway
The synthesis of Methyl 2-iodo-3-fluorobenzoate is most efficiently achieved through a multi-

step sequence starting from readily available precursors. The chosen pathway leverages

classic, high-yielding transformations that are scalable and reliable. The causality behind this

synthetic strategy is to introduce the key functional groups in a sequence that avoids unwanted

side reactions and ensures regiochemical control.

The most logical precursor is 2-amino-3-fluorobenzoic acid, which positions the amino and

fluoro groups correctly for the subsequent iodination step.[7] The synthesis proceeds via two

main stages: a Sandmeyer-type iodination followed by esterification.
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Step 1: Diazotization & Iodination

Step 2: Fischer Esterification

2-Amino-3-fluorobenzoic acid

Aryl Diazonium Salt
(in situ intermediate)

1. NaNO₂, aq. HCl
2. 0-5 °C

3-Fluoro-2-iodobenzoic acid

KI (aq)

3-Fluoro-2-iodobenzoic acid

Methyl 2-iodo-3-fluorobenzoate

Methanol (CH₃OH)
cat. H₂SO₄, Reflux

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 2-iodo-3-fluorobenzoate.

Detailed Experimental Protocol: Synthesis
Part A: Synthesis of 3-Fluoro-2-iodobenzoic Acid via Sandmeyer Reaction[8]

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer

and a thermometer, suspend 2-amino-3-fluorobenzoic acid (1.0 eq.) in a solution of aqueous

acid (e.g., 20% H₂SO₄). Cool the mixture to 0-5 °C in an ice-salt bath.
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Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.2 eq.)

dropwise, ensuring the internal temperature remains below 5 °C. The formation of the

diazonium salt is critical and temperature control is paramount to prevent its decomposition.

Iodination: In a separate flask, dissolve potassium iodide (KI, ~2.0 eq.) in water. Slowly add

the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will

evolve as the diazonium group is displaced by iodide. The choice of KI as the iodide source

is due to its excellent solubility and reactivity.

Workup: Allow the reaction mixture to warm to room temperature and stir for several hours to

ensure complete reaction. The crude product often precipitates. Collect the solid by vacuum

filtration, wash with cold water, and then with a dilute solution of sodium thiosulfate to

remove any residual iodine. The solid can be further purified by recrystallization.

Part B: Fischer Esterification to Methyl 2-iodo-3-fluorobenzoate[9][10]

Reaction Setup: To a round-bottom flask, add the synthesized 3-fluoro-2-iodobenzoic acid

(1.0 eq.), a large excess of methanol (which acts as both solvent and reagent), and a

catalytic amount of concentrated sulfuric acid (~5 mol%).

Esterification: Heat the mixture to reflux for several hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC). The acid catalyst protonates the

carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack by methanol.

Workup and Purification: After cooling, remove the excess methanol under reduced

pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially

with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and

brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

The crude ester can be purified by silica gel column chromatography to yield the final

product.

Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 2-iodo-3-fluorobenzoate lies in the reactivity of its carbon-

iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent

substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions
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are cornerstones of modern organic synthesis, allowing for the construction of complex biaryl

systems and other structures prevalent in pharmaceuticals and functional materials.

Pd(0)L₂ Ar-Pd(II)L₂-I

Oxidative
Addition

(Ar-I)

Ar-Pd(II)L₂-OR'

Ligand Exchange
(+ Base, e.g., OH⁻)

Ar-Pd(II)L₂(Ar')

Transmetalation
(Ar'-B(OR)₂)

Reductive
Elimination
(+ Ar-Ar')

Click to download full resolution via product page

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds.[11] Methyl
2-iodo-3-fluorobenzoate is an ideal substrate for this reaction.

Table 2: Example Suzuki-Miyaura Reaction Conditions
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Component
Example
Reagent/Condition

Role Rationale

Aryl Halide
Methyl 2-iodo-3-

fluorobenzoate
Electrophile

The reactive C-I bond

readily undergoes

oxidative addition to

the Pd(0) catalyst.

Boronic Acid/Ester Phenylboronic acid Nucleophile

Transfers the aryl

group to the palladium

center during the

transmetalation step.

Palladium Catalyst
Pd(PPh₃)₄ or

Pd(OAc)₂
Catalyst

Facilitates the key

steps of the catalytic

cycle (oxidative

addition, reductive

elimination).

Ligand PPh₃, SPhos, etc. Stabilizer/Activator

Stabilizes the

palladium center and

modulates its

reactivity for efficient

catalysis.[12]

Base
K₂CO₃, K₃PO₄,

Na₂CO₃
Activator

Activates the boronic

acid for the

transmetalation step.

[11]

Solvent
Toluene/H₂O,

Dioxane/H₂O
Medium

Biphasic systems are

common to dissolve

both organic and

inorganic reagents.

Exemplary Protocol: Suzuki-Miyaura Coupling[13]
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 2-iodo-3-fluorobenzoate (1.0

eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5
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mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water) via

syringe.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's

progress by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with

an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and

purify the residue by column chromatography to isolate the coupled product.

Applications in Drug Discovery and Beyond
The incorporation of fluorine into drug candidates is a well-established strategy to enhance

pharmacological properties. Fluorine's high electronegativity can alter the pKa of nearby

functional groups, influence molecular conformation, and block sites of metabolic oxidation,

thereby increasing the drug's half-life.

Methyl 2-iodo-3-fluorobenzoate serves as a key starting material for introducing the 3-fluoro-

benzoyl scaffold into bioactive molecules. While direct examples of its use in marketed drugs

are specific, the structural motif is highly relevant. For instance, related fluorinated

aminobenzoate intermediates are critical for synthesizing targeted cancer therapies. This

underscores the importance of such building blocks in constructing the complex architectures

required for modern pharmaceuticals.

Safety, Handling, and Storage
As a halogenated organic compound, Methyl 2-iodo-3-fluorobenzoate should be handled with

appropriate care in a well-ventilated fume hood.

Hazards: May cause skin, eye, and respiratory irritation.[13]
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab

coat are mandatory.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place,

protected from light to prevent degradation.[1][6]

Conclusion
Methyl 2-iodo-3-fluorobenzoate is a powerful and versatile synthetic intermediate. Its unique

combination of a reactive iodine atom, a modulating fluorine atom, and an adaptable ester

group makes it a highly valuable tool for chemists. From constructing complex biaryl systems

via cross-coupling reactions to serving as a foundational piece for novel pharmaceutical

agents, its applications are broad and significant. A firm grasp of its synthesis, reactivity, and

handling allows researchers to strategically employ this building block to accelerate innovation

in drug discovery, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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